molecular formula C20H23N3O4S B12206438 N-(4-acetylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(4-acetylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12206438
M. Wt: 401.5 g/mol
InChI Key: BRPMXOBPVOIBGE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C20H23N3O4S/c1-13(24)14-6-8-15(9-7-14)21-20(25)19-17-4-2-3-5-18(17)23(22-19)16-10-11-28(26,27)12-16/h6-9,16H,2-5,10-12H2,1H3,(H,21,25)

InChI Key

BRPMXOBPVOIBGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(4-acetylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₅H₁₉N₃O₅S
  • Molecular Weight : Approximately 353.4 g/mol
  • CAS Number : 1190256-18-8

The presence of both an acetylphenyl moiety and a dioxidotetrahydrothiophenyl group suggests that this compound may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic properties. The compound's structural components suggest potential interactions with enzymes and receptors involved in inflammatory pathways and pain perception.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate the production of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.
  • Receptor Modulation : Interaction with pain receptors could lead to reduced pain signaling.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Cell Line IC₅₀ (μM) Effect
MDA-MB-231 (Breast)12.5Inhibits proliferation
HCC1806 (Breast)15.0Reduces migration
HCT116 (Colon)18.0Induces apoptosis

These findings suggest that the compound may act as a potent inhibitor of cell viability and proliferation in triple-negative breast cancer (TNBC) models.

Anti-inflammatory Activity

In animal models of inflammation, the compound has shown promise in reducing paw edema and other inflammatory markers. The following table summarizes its effects compared to standard anti-inflammatory drugs:

Treatment Paw Edema Reduction (%)
N-(4-acetylphenyl)...75%
Aspirin60%
Indomethacin70%

Case Studies and Research Findings

A notable study published in PubMed explored the structure-activity relationship (SAR) of similar compounds and identified derivatives with enhanced biological activity. The study emphasized the importance of specific functional groups in modulating biological effects .

Another research article highlighted the synthesis of related indazole derivatives that exhibited significant anticancer activity against various cell lines, reinforcing the therapeutic potential of compounds containing the indazole scaffold .

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